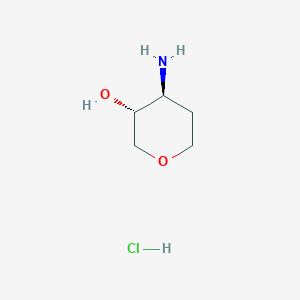

![molecular formula C13H18FNO2 B2429138 Tert-butyl 2-[(4-fluorophenyl)amino]propanoate CAS No. 1252600-34-2](/img/structure/B2429138.png)

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

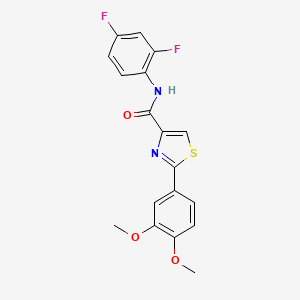

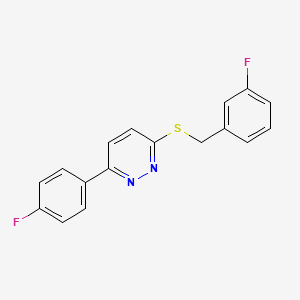

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 1252600-34-2. Its molecular formula is C13H18FNO2 and it has a molecular weight of 239.29 . It is also known by the IUPAC name tert-butyl (4-fluorophenyl)alaninate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[(4-fluorophenyl)amino]propanoate consists of a tert-butyl group attached to a propanoate moiety, which is further connected to a 4-fluorophenyl group through an amino group .Physical And Chemical Properties Analysis

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

1. NMR Probing and Medicinal Chemistry

(Tressler & Zondlo, 2014) discussed the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which incorporated a perfluoro-tert-butyl group with nine chemically equivalent fluorines. These amino acids were used in peptides for sensitive detection by 19F NMR, suggesting applications in probes and medicinal chemistry.

2. Cancer Imaging and PET Radiolabeling

(Sadeghzadeh et al., 2019) focused on the development of a radiolabeled monocarboxylate transporter inhibitor for PET imaging in cancer. The study involved synthesizing a fluorinated analog of α-cyano-4-hydroxycinnamic acid (FACH), with tert-butyl 2-[(4-fluorophenyl)amino]propanoate being a key intermediate in this process.

3. Peptide Synthesis

(Loffet et al., 1989) used tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids. This method is significant in peptide synthesis, demonstrating the utility of tert-butyl 2-[(4-fluorophenyl)amino]propanoate in preparing protected amino acids.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name |

tert-butyl 2-(4-fluoroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-9(12(16)17-13(2,3)4)15-11-7-5-10(14)6-8-11/h5-9,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKBBAZGBXXVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)